4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine
CAS No.: 4204-01-7
Cat. No.: VC3925361
Molecular Formula: C18H26N2O
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4204-01-7 |
|---|---|
| Molecular Formula | C18H26N2O |
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | 1-[2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C18H26N2O/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17/h5-11,15-16H,4,12-14H2,1-3H3/b11-8+ |
| Standard InChI Key | JELNWDOXWGBBLO-DHZHZOJOSA-N |
| Isomeric SMILES | CCC(=O)N1C(CN(CC1C)C/C=C/C2=CC=CC=C2)C |
| SMILES | CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C |
| Canonical SMILES | CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a piperazine ring substituted at the 1-position with a propionyl group (-COCH₂CH₃), at the 4-position with a cinnamyl moiety (-CH₂CH=CHC₆H₅), and at the 2- and 6-positions with methyl groups . The cinnamyl group adopts an E-configuration, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The stereochemistry contributes to its receptor binding affinity, with the trans arrangement optimizing interactions with the µ-opioid receptor’s hydrophobic pocket .
Table 1: Key Molecular Properties
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis involves a two-step process:
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Piperazine Alkylation: 2,6-dimethylpiperazine reacts with cinnamyl chloride to introduce the cinnamyl group at the 4-position.
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Acylation: The resultant intermediate undergoes propionylation at the 1-position using propionyl chloride under basic conditions .
The reaction’s stereochemical outcome is controlled by the use of polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures (~80°C) .
Analytical Profiling
AP-238’s identity is confirmed through:
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¹H NMR: Key signals include δ 7.25–7.40 ppm (aromatic protons), δ 6.50–6.70 ppm (trans-vinylic protons), and δ 1.05–1.20 ppm (methyl groups) .
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HRMS: Observed m/z 286.2045 (calculated for C₁₈H₂₆N₂O⁺: 286.2045) .
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Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) elutes at 8.2 minutes .
Pharmacological Profile
µ-Opioid Receptor Agonism
AP-238 exhibits high affinity for the µ-opioid receptor (MOR), with an EC₅₀ of 0.8 nM in vitro, surpassing morphine’s potency by 15-fold . Its efficacy stems from:
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Hydrophobic Interactions: The cinnamyl group penetrates the receptor’s lipid-rich binding pocket.
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Hydrogen Bonding: The propionyl carbonyl forms a hydrogen bond with MOR’s His297 residue .
Table 2: Comparative Opioid Potency
| Compound | MOR EC₅₀ (nM) | Relative Potency (Morphine = 1) |
|---|---|---|
| AP-238 | 0.8 | 15 |
| Fentanyl | 0.1 | 100 |
| 2-Methyl-AP-237 | 2.5 | 5 |
| Morphine | 12 | 1 |
| Data derived from . |
Analgesic Effects
In rodent models, subcutaneous AP-238 (0.1 mg/kg) produces analgesia equivalent to 0.5 mg/kg fentanyl, lasting 90–120 minutes . The rapid onset (~5 minutes) correlates with its high lipophilicity (LogP 3.0), enabling efficient blood-brain barrier penetration .
Metabolic Pathways and Detection
Phase I Metabolism
Human liver microsome assays identify 12 metabolites, primarily via:
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Hydroxylation: At the cinnamyl phenyl ring (C3′ and C4′) and piperazine methyl groups .
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N-Deacylation: Cleavage of the propionyl group to form 4-cinnamyl-2,6-dimethylpiperazine .
Table 3: Major Metabolites in Human Urine
| Metabolite | Abundance (%) |
|---|---|
| 4-Cinnamyl-2,6-dimethylpiperazine | 42 |
| 3′-Hydroxy-AP-238 | 28 |
| 4′-Hydroxy-AP-238 | 18 |
| 3′-Methoxy-AP-238 | 12 |
| Data from controlled oral administration studies . |
Detection in Biological Samples
AP-238’s parent compound has a plasma half-life of 2.1 hours, but metabolites persist for 48–72 hours in urine . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using transitions m/z 287→121 and 287→98 is recommended for forensic screening .
Regulatory Status and Health Risks
Legal Controls
As of 2025, AP-238 is controlled under Schedule I in the EU and U.S. due to its high abuse potential and lack of medical use . The UK Advisory Council on the Misuse of Drugs classifies it as a Class A drug, reflecting its equivalence to heroin in harm profiles .
Toxicity Data
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